molecular formula C21H24N4O5S3 B2533133 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 865175-88-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2533133
CAS No.: 865175-88-8
M. Wt: 508.63
InChI Key: SVOAPZPGUQYYJD-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core. Its Z-configuration indicates specific stereoelectronic properties around the imine double bond, which may influence biological activity and solubility. The compound includes two sulfonamide groups: a 6-sulfamoyl substituent on the thiazole ring and a 4-(N,N-diethylsulfamoyl) group on the benzamide moiety. These sulfonamide motifs are pharmacologically significant, often associated with enzyme inhibition (e.g., carbonic anhydrases) or antimicrobial activity . The allyl group at position 3 may enhance metabolic stability or modulate interactions with hydrophobic binding pockets.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-4-13-25-18-12-11-17(32(22,27)28)14-19(18)31-21(25)23-20(26)15-7-9-16(10-8-15)33(29,30)24(5-2)6-3/h4,7-12,14H,1,5-6,13H2,2-3H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOAPZPGUQYYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its thiazole and sulfonamide moieties, is part of a broader class of compounds known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this compound, synthesizing existing research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₂
Molecular Weight419.5 g/mol
CAS Number887202-55-3

This compound features a thiazole ring, an allyl group, and two sulfonamide functionalities, which contribute to its biological activity.

Antimicrobial Activity

Research on related sulfonamide derivatives has shown promising antimicrobial properties. For instance, compounds with similar thiazole structures have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies indicate that benzothiazole derivatives often exhibit significant antibacterial activity, suggesting that this compound may also possess similar properties .

Antitumor Activity

In vitro studies have highlighted the potential antitumor activity of compounds within the benzothiazole class. For example, a study evaluated several benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell proliferation . Although direct studies on this specific compound are lacking, its structural similarities to known antitumor agents suggest it may also be effective.

Case Studies

  • Anticancer Evaluation : A recent study synthesized various benzothiazole derivatives and tested their efficacy against lung cancer cell lines. The findings revealed that modifications in the benzothiazole structure significantly influenced their anticancer activity. Compounds with sulfonamide groups showed enhanced cytotoxicity compared to those without .
  • Antibacterial Testing : In a comparative study of sulfonamide derivatives, several compounds were evaluated for their antibacterial efficacy using broth microdilution methods. The results indicated that compounds with thiazole rings displayed superior activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Benzo[d]thiazole vs. Thiadiazole Derivatives

Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () share a benzamide-thiazole/thiadiazole scaffold but differ in ring substitution. Unlike the target compound, these derivatives:

  • Replace the benzo[d]thiazole with a thiadiazole ring.
  • Feature dimethylamino-acryloyl substituents instead of sulfamoyl groups.

Sulfonamide-Substituted Analogs

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 887203-06-7, ) shares the benzo[d]thiazole core and allyl group but differs in sulfonamide placement:

  • The benzamide moiety contains a 2-(methylsulfonyl) group instead of 4-(N,N-diethylsulfamoyl).
  • Molecular weight (451.5 g/mol) is lower than the target compound due to the absence of diethylamine substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₃N₅O₅S₃* ~497.6 6-sulfamoyl, 4-(N,N-diethylsulfamoyl), allyl High polarity (two sulfonamides), Z-configuration
(Z)-N-(3-allyl-6-sulfamoyl...2-(methylsulfonyl) C₁₈H₁₇N₃O₅S₃ 451.5 6-sulfamoyl, 2-(methylsulfonyl), allyl Lower lipophilicity (vs. diethylsulfamoyl)
Compound 4g (Thiadiazole derivative) C₂₁H₂₀N₄O₂S 392.48 3-methylphenyl, dimethylamino-acryloyl IR: 1690, 1638 cm⁻¹ (C=O); mp 200°C

*Estimated based on structural similarity to .

Research Findings and Trends

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Antimicrobial Potential: Sulfonamide-bearing thiazoles often show activity against Gram-positive bacteria and fungi due to sulfonamide-mediated folate pathway disruption.
  • Enzyme Inhibition : Diethylsulfamoyl groups may improve selectivity for isoforms of carbonic anhydrase compared to simpler sulfonamides .
  • Synthetic Feasibility : The allyl group in the target compound may complicate synthesis (e.g., isomerization risks), whereas derivatives with aryl substituents are more straightforward to crystallize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.